Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
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Overview
Description
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is a chemical compound with the molecular formula C7H5N2O3S2.K. It is a derivative of benzimidazole, characterized by the presence of a thioxo group and a sulphonate group. This compound is known for its diverse applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate typically involves the reaction of 2-mercapto-5-sulfonyl-benzimidazole with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Mercapto-5-sulfonyl-benzimidazole+KOH→Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Mercapto-5-sulfonyl-benzimidazole
- 2,3-Dihydro-2-thioxo-1H-benzimidazole-5-sulfonic acid
Comparison: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is unique due to the presence of the potassium ion, which enhances its solubility and reactivity compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
CAS No. |
100758-46-1 |
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Molecular Formula |
C7H5KN2O3S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |
InChI Key |
FUTUORWWLGMXLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+] |
Origin of Product |
United States |
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